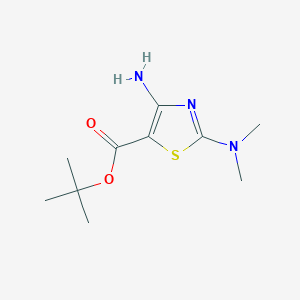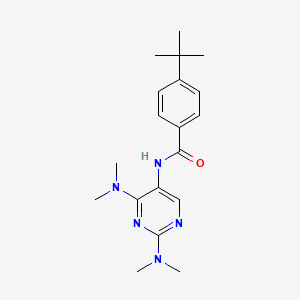
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(tert-butyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(tert-butyl)benzamide, also known as BMB-1, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis of Complex Molecules
One study discusses the design, synthesis, and biological evaluation of related compounds, highlighting the isotype-selective inhibition of histone deacetylases (HDACs), which is crucial for blocking cancer cell proliferation and inducing apoptosis. This suggests N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(tert-butyl)benzamide and its analogs could play a significant role in anticancer drug development (Zhou et al., 2008).
Materials Science
In the realm of materials science, research has been conducted on the synthesis and properties of ortho-linked polyamides, which could be derived from similar compounds. These polyamides exhibit high solubility in polar solvents and form transparent, flexible, and tough films, useful for various applications, including electronics and coatings (Hsiao et al., 2000).
Medicinal Compounds Development
The synthesis and pharmacological screening of new pyrimidine derivatives have shown significant antibacterial and antifungal activities. Such studies underline the potential of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(tert-butyl)benzamide derivatives in developing new antimicrobial agents, offering a pathway to novel treatments for infectious diseases (Khan et al., 2015).
properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-19(2,3)14-10-8-13(9-11-14)17(25)21-15-12-20-18(24(6)7)22-16(15)23(4)5/h8-12H,1-7H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVXDYQJGJPEEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(tert-butyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

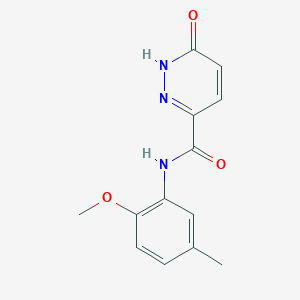
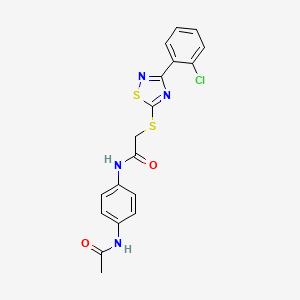

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2443147.png)
![2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2443148.png)

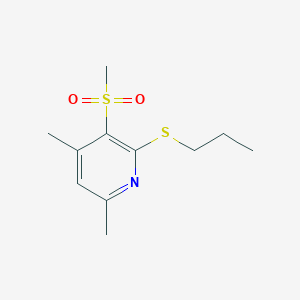
![3-Bromo-2-methylthieno[2,3-b]pyridine](/img/structure/B2443155.png)

![Ethyl 1-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2443160.png)


![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2443164.png)
